Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate
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Overview
Description
Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl carbamate group, a cyclohexyl ring, and an isoquinoline derivative, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Isoquinoline Derivative: The isoquinoline derivative can be synthesized through a series of reactions, including nitration, reduction, and cyclization.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a substitution reaction, often using a Grignard reagent or an organolithium compound.
Introduction of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate: Unique due to its specific structure and combination of functional groups.
Tert-butyl carbamate derivatives: Similar compounds with variations in the cyclohexyl or isoquinoline moieties.
Isoquinoline derivatives: Compounds with similar isoquinoline structures but different substituents.
Uniqueness
This compound is unique due to its combination of a tert-butyl carbamate group, a cyclohexyl ring, and an isoquinoline derivative. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
215790-38-8 |
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Molecular Formula |
C23H33N3O2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C23H33N3O2/c1-23(2,3)28-22(27)25-21-8-5-17(6-9-21)10-12-26-13-11-19-14-18(15-24)4-7-20(19)16-26/h4,7,14,17,21H,5-6,8-13,16H2,1-3H3,(H,25,27) |
InChI Key |
QNIXHVBGZXMWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCN2CCC3=C(C2)C=CC(=C3)C#N |
Origin of Product |
United States |
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